8-Methyl-9-oxa-6-azaspiro[4.5]decane
Description
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Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
8-methyl-9-oxa-6-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H17NO/c1-8-6-10-9(7-11-8)4-2-3-5-9/h8,10H,2-7H2,1H3 |
InChI Key |
FDQPUYJWXFDDEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2(CCCC2)CO1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the 9-Oxa-6-azaspiro[4.5]decane Scaffold
A Note on the Target Compound: 8-Methyl-9-oxa-6-azaspiro[4.5]decane
Initial literature and database searches for "8-Methyl-9-oxa-6-azaspiro[4.5]decane" did not yield specific information for this named compound. This suggests that this particular derivative may be a novel chemical entity that is not yet documented in readily available scientific literature. Therefore, this guide will focus on the core parent structure, 9-Oxa-6-azaspiro[4.5]decane , and its derivatives. The principles, synthesis strategies, and biological activities discussed herein provide a foundational understanding that is directly applicable to the design and potential synthesis of the methylated analog.
Introduction to the 9-Oxa-6-azaspiro[4.5]decane Core
The 9-Oxa-6-azaspiro[4.5]decane scaffold is a spirocyclic heterocyclic system of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure offers a unique conformational landscape that can be exploited for designing ligands with high affinity and selectivity for various biological targets. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this important molecular framework.
Chemical Structure and Physicochemical Properties
The core structure of 9-Oxa-6-azaspiro[4.5]decane consists of a piperidine ring and a tetrahydrofuran ring fused at a single carbon atom, C5. This spirocyclic arrangement imparts a distinct stereochemistry that is crucial for its biological activity.
Diagram of the 9-Oxa-6-azaspiro[4.5]decane Structure:
Caption: Chemical structure of 9-Oxa-6-azaspiro[4.5]decane.
Physicochemical Properties of 9-Oxa-6-azaspiro[4.5]decane:
| Property | Value | Source |
| CAS Number | 51130-61-1 | [1] |
| Molecular Formula | C₈H₁₅NO | [1][2] |
| Molecular Weight | 141.21 g/mol | [1][2] |
| Physical Form | Liquid | [1] |
| Purity | 95% | [1] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [1] |
| InChI Key | BEAXLFRGOMHRHG-UHFFFAOYSA-N | [1] |
| XLogP3 | 0.5 | [2] |
Synthesis of Oxa-azaspiro[4.5]decane Derivatives
The synthesis of oxa-azaspiro[4.5]decane derivatives often involves multi-step reaction sequences. One notable approach is the diastereoselective Au/Pd relay catalytic tandem cyclization reaction to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions.[3] This process involves the generation of a furan-derived azadiene from readily available enynamide, followed by a [2+4] cycloaddition.[3] Another strategy involves a novel Pd(0)/Au(I) relay catalysis for converting propargylic cyclic carbonates into furans.[3]
Generalized Synthetic Workflow:
Caption: A generalized workflow for the synthesis of oxa-azaspiro[4.5]decane derivatives.
Applications in Drug Development
The rigid spirocyclic nature of the 9-oxa-6-azaspiro[4.5]decane scaffold makes it an attractive framework for the development of selective ligands for various receptors.
M1 Muscarinic Agonists for Alzheimer's Disease
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[4] The M1 muscarinic acetylcholine receptors play a crucial role in cognitive processes, and their activation is a therapeutic strategy for improving cognitive function in Alzheimer's patients.[5] Certain derivatives, such as 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, have shown potent muscarinic activities in vitro and in vivo.[4] Pharmacological studies on compounds like YM796 and YM954, which are 1-oxa-8-azaspiro[4.5]decane derivatives, have demonstrated their M1 agonistic activity in the central nervous system.[6]
Sigma-1 Receptor Ligands for Neurodegenerative Diseases and Cancer Imaging
The sigma-1 receptor is an intracellular protein implicated in various cellular functions and is a target for treating neurodegenerative diseases, psychiatric disorders, and pain.[7] Derivatives of 1-oxa-8-azaspiro[4.5]decane have been designed and evaluated as selective sigma-1 receptor ligands.[8] These ligands have shown nanomolar affinity for sigma-1 receptors.[8] Furthermore, 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been synthesized as potential radioligands for positron emission tomography (PET) imaging of sigma-1 receptors, which are overexpressed in some tumors.[9]
Signaling Pathway Implication:
Caption: Simplified signaling pathway involving oxa-azaspiro[4.5]decane derivatives as sigma-1 receptor ligands.
Spectroscopic Data
Safety and Toxicology
Specific toxicological data for 9-Oxa-6-azaspiro[4.5]decane is limited. However, safety information for the general class of azaspiro compounds suggests that they should be handled with care. For 9-Oxa-6-azaspiro[4.5]decane, the hazard statement H314 indicates that it causes severe skin burns and eye damage.[1] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.[1] Some azaspiracids, a class of marine toxins containing a spiro-ring assembly, are known to cause serious tissue injury.[11]
Conclusion
The 9-Oxa-6-azaspiro[4.5]decane scaffold represents a valuable and versatile platform in medicinal chemistry. Its unique structural and conformational properties have led to the development of potent and selective ligands for important biological targets such as M1 muscarinic and sigma-1 receptors. While the specific derivative, 8-Methyl-9-oxa-6-azaspiro[4.5]decane, remains to be characterized in the scientific literature, the foundational knowledge of the parent compound and its analogs provides a strong basis for future research and development in this area. Further investigation into the synthesis, biological activity, and safety profile of new derivatives will undoubtedly continue to unlock the therapeutic potential of this intriguing class of molecules.
References
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Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Retrieved from [Link][3]
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Royal Society of Chemistry (n.d.). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). 9-oxa-2-thia-6-azaspiro[4.5]decane. PubChem. Retrieved from [Link]
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Onodera, H., et al. (1995). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. PubMed. Retrieved from [Link]
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Tian, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Retrieved from [Link]
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Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Retrieved from [Link]
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Wang, H., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. Retrieved from [Link]
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Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. PMC. Retrieved from [Link]
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Jia, H., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. Retrieved from [Link]
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8-Methyl-9-oxa-6-azaspiro[4.5]decane CAS number and identifiers
An In-Depth Technical Guide to 8-Methyl-9-oxa-6-azaspiro[4.5]decane and its Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The azaspiro[4.5]decane framework is a privileged scaffold in medicinal chemistry, valued for the unique three-dimensional conformations it imparts, which can lead to enhanced target selectivity and improved pharmacokinetic profiles.[1] This guide focuses on the specific derivative, 8-Methyl-9-oxa-6-azaspiro[4.5]decane, providing a detailed examination of its chemical identifiers, properties, and the broader context of its parent scaffold, 9-oxa-6-azaspiro[4.5]decane. While dedicated public data for the 8-methyl derivative is limited, this document synthesizes available information on the core structure and related analogues to offer scientifically grounded insights for research and development.
PART 1: Core Identifiers and Chemical Structure
The nomenclature of spirocyclic systems can be complex, leading to multiple variations in literature and databases. For clarity, this section will delineate the identifiers for the parent scaffold and its methylated derivative.
8-Methyl-9-oxa-6-azaspiro[4.5]decane
As a specific derivative, 8-Methyl-9-oxa-6-azaspiro[4.5]decane does not have a dedicated CAS number readily available in public chemical databases. Its identity is defined by its structure, which consists of a piperidine ring and a tetrahydrofuran ring sharing a single carbon atom (the spiro center). The numbering convention places the oxygen atom at position 9, the nitrogen at position 6, and a methyl group at position 8.
Structural Representation:
Caption: 2D Structure of 8-Methyl-9-oxa-6-azaspiro[4.5]decane.
Parent Scaffold: 9-Oxa-6-azaspiro[4.5]decane
The core structure, lacking the methyl group, is well-documented. Understanding its properties is fundamental to predicting the behavior of its derivatives.
| Identifier | Value | Source |
| CAS Number | 51130-61-1 | [2][3] |
| Molecular Formula | C₈H₁₅NO | [2] |
| Molecular Weight | 141.21 g/mol | [2] |
| IUPAC Name | 9-oxa-6-azaspiro[4.5]decane | [2] |
| InChI | InChI=1S/C8H15NO/c1-2-4-8(3-1)7-10-6-5-9-8/h9H,1-7H2 | [2][3] |
| InChIKey | BEAXLFRGOMHRHG-UHFFFAOYSA-N | [2][3] |
| SMILES | C1CCC2(C1)COCCN2 | [2] |
PART 2: Physicochemical and Safety Data
Quantitative data for 8-Methyl-9-oxa-6-azaspiro[4.5]decane is not available. The following table summarizes the known properties of the parent compound and related structures to provide a baseline for estimation.
Physicochemical Properties
| Property | 9-Oxa-6-azaspiro[4.5]decane | 8-Azaspiro[4.5]decane | Notes |
| Physical Form | Liquid | - | [3] |
| Purity | 95% | - | [3] |
| Boiling Point | - | 205.7°C at 760mmHg | [4] |
| Density | - | 0.94 g/cm³ | [4] |
| Flash Point | - | 72.7°C | [4] |
| XLogP3 | 0.5 | 2.3 | [2][4] |
The addition of a methyl group to the 9-oxa-6-azaspiro[4.5]decane scaffold would be expected to slightly increase its molecular weight, boiling point, and lipophilicity (XLogP).
Safety and Handling
Safety information for the specific methylated target is unavailable. However, data for related oxa-azaspiro and azaspiro compounds indicate a need for standard laboratory precautions.
-
General Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Use only outdoors or in a well-ventilated area.[5] Wash hands and any exposed skin thoroughly after handling.[5]
-
Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, and eye/face protection.[6][7] Safety glasses with side shields (or goggles) conforming to standards like EN 166 are recommended.[8]
-
First Aid :
-
If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
-
If on Skin : Wash with plenty of soap and water.[5]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8]
-
If Swallowed : Rinse mouth. Do NOT induce vomiting.[6] Call a poison center or doctor immediately.[6]
-
-
Storage : Store in a well-ventilated place.[6] Keep the container tightly closed in a dry place, and for some derivatives, refrigeration (2-8°C) is recommended.[3]
PART 3: Synthesis and Methodologies
The synthesis of oxa-azaspiro[4.5]decane derivatives is an active area of research, with various strategies developed to construct this valuable spirocyclic core.[9]
Synthesis of the Core Scaffold
While specific synthesis routes for 9-oxa-6-azaspiro[4.5]decane are not detailed in the provided context, general methods for related structures often involve multi-step sequences. For example, the synthesis of 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents like tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.[10] Other approaches for different isomers involve metal-catalyzed cascade cyclizations.[11]
Proposed Synthesis of 8-Methyl-9-oxa-6-azaspiro[4.5]decane
A plausible synthetic pathway to 8-Methyl-9-oxa-6-azaspiro[4.5]decane would likely involve the formation of the core 9-oxa-6-azaspiro[4.5]decane ring system, followed by or incorporating the introduction of the methyl group at the C8 position. A hypothetical retrosynthetic analysis suggests a strategy starting from a suitable piperidine precursor.
Caption: Proposed synthetic workflow for 8-Methyl-9-oxa-6-azaspiro[4.5]decane.
Experimental Protocol (Hypothetical):
-
Step 1: Formation of Spirocyclic Intermediate: A Dieckmann condensation or similar intramolecular cyclization of a suitably substituted N-protected piperidine with an appropriate ester chain could yield a spirocyclic β-keto ester.
-
Step 2: Ketone Formation: Hydrolysis and decarboxylation of the β-keto ester would yield an N-protected 9-oxa-6-azaspiro[4.5]decan-8-one.
-
Step 3: Introduction of the Methyl Group: Reaction of the ketone with a methylating agent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium, would form a tertiary alcohol at the C8 position.
-
Step 4: Reduction/Cyclization: Subsequent reduction of the tertiary alcohol and intramolecular cyclization (etherification) would form the tetrahydrofuran ring. This step is complex and may require specific conditions to favor the desired 5-membered ring closure.
-
Step 5: Deprotection: Removal of the nitrogen protecting group (e.g., Boc or Cbz) under acidic or hydrogenolysis conditions would yield the final product, 8-Methyl-9-oxa-6-azaspiro[4.5]decane.
This proposed pathway is illustrative and would require significant experimental optimization and verification.
PART 4: Applications in Drug Discovery and Medicinal Chemistry
The azaspiro[4.5]decane scaffold and its oxa-analogs are of significant interest in drug development, particularly for targeting the central nervous system (CNS).[1]
-
Muscarinic Agonists: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists, which are of interest for the symptomatic treatment of Alzheimer's disease.[12] For instance, compounds like 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one showed potent muscarinic activities.[12] This suggests that methylation can be a key modification for tuning receptor affinity and selectivity.[12]
-
Sigma-1 Receptor Ligands: The 1-oxa-8-azaspiro[4.5]decane scaffold has also been used to develop selective ligands for the sigma-1 (σ₁) receptor, which is a target for neurodegenerative diseases and psychiatric disorders.[13] Fluorinated derivatives have been developed as potential PET imaging agents for the brain.[13]
-
Broad CNS Receptor Targeting: The azaspiro[4.5]decane ring system is considered a versatile platform for targeting a range of CNS receptors.[1] The rigid, three-dimensional nature of the spirocyclic core allows for precise orientation of functional groups, which can enhance binding affinity and selectivity for specific receptor subtypes.[1]
-
Antitumor Activity: More complex derivatives, such as 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones, have been investigated for their antiproliferative and antitumor activities.[11]
The introduction of a methyl group at the C8 position of the 9-oxa-6-azaspiro[4.5]decane core would likely influence its pharmacological profile by altering its size, shape, and lipophilicity, potentially leading to novel interactions with biological targets.
References
- Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. (n.d.).
- Fisher Scientific. (2023, September 22). SAFETY DATA SHEET: 1,4-Dioxa-8-azaspiro[4.5]decane.
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Spirocyclic Oxazine Derivatives in Pharmaceutical Research
Structural Paradigms, Synthetic Pathways, and Therapeutic Utility
Part 1: Core Directive & Executive Summary
The "Escape from Flatland" in Modern Drug Design The pharmaceutical industry has historically relied on planar, aromatic-rich scaffolds. While synthetically accessible, these "flat" molecules often suffer from poor solubility, nonspecific binding, and suboptimal pharmacokinetic (PK) profiles. Spirocyclic oxazine derivatives represent a paradigm shift toward 3D-rich chemical space .
By incorporating a spiro-center (a single atom shared by two rings) and an oxazine ring (a six-membered heterocycle containing oxygen and nitrogen), medicinal chemists can:
-
Increase Fsp³ Fraction: Enhancing water solubility and saturation, which correlates with higher clinical success rates.
-
Restrict Conformation: Locking pharmacophores into bioactive conformations, thereby reducing the entropic penalty of binding (
). -
Modulate Basicity: The oxygen atom in the oxazine ring inductively lowers the pKa of adjacent amines (compared to piperidines), reducing lysosomotropic trapping and hERG channel inhibition.
This guide details the synthesis, Structure-Activity Relationships (SAR), and application of these scaffolds, specifically focusing on BACE1 inhibitors (Alzheimer’s) and MCHr1 antagonists (Metabolic disorders).
Part 2: Synthetic Architectures & Methodologies
Creating the quaternary carbon of a spirocycle requires specific orbital alignment. We focus here on Iodocyclization , a robust, self-validating protocol for generating oxa-spirocycles.
2.1 Primary Synthetic Route: Electrophilic Iodocyclization
This method utilizes the reactivity of alkene-tethered amides or alcohols. It is preferred for its ability to generate diverse spiro-ring sizes (e.g., spiro[4.5], spiro[5.5]) under mild conditions.
Mechanism:
-
Activation: Iodine (
) acts as an electrophile, activating the alkene. -
Cyclization: The internal nucleophile (amide oxygen or hydroxyl) attacks the iodonium intermediate.
-
Spiro-Formation: The geometric constraints of the tether force the formation of the spiro-center.
2.2 Visualization of Synthetic Logic
The following diagram illustrates the decision tree for synthesizing spirocyclic oxazines versus fused systems.
Caption: Decision matrix for synthetic routes. Iodocyclization is preferred for saturated, high-Fsp3 scaffolds common in CNS drugs.
Part 3: Medicinal Chemistry & SAR Case Studies
3.1 Case Study: BACE1 Inhibitors (Alzheimer's Disease)
-Secretase 1 (BACE1) is a prime target for Alzheimer's.[1][2] Early inhibitors containing amidine groups failed due to high basicity (pKa > 10), leading to poor blood-brain barrier (BBB) penetration and hERG toxicity.The Spirocyclic Oxazine Solution:
-
Problem: Planar amidines are non-selective and toxic.
-
Solution: Introduction of a spirocyclic 1,4-oxazine core.
-
Mechanism:
Data Summary: Impact of Spiro-Oxazine Scaffold on BACE1 Inhibitors
| Compound Class | Core Structure | pKa (Amidine) | hERG IC50 ( | BACE1 IC50 (nM) | CNS Penetration |
| Gen 1 | Linear Amidine | ~11.0 | < 1.0 (High Risk) | 50 | Low (Efflux) |
| Gen 2 | Cyclic Amidine | ~9.5 | ~5.0 | 15 | Moderate |
| Gen 3 | Spirocyclic 1,4-Oxazine | 7.2 | > 30 (Safe) | 3 | High |
3.2 Case Study: MCHr1 Antagonists (Obesity)
Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists often utilize morpholine rings. Replacing the morpholine with a spiro-oxazine or azaspiro system prevents oxidative metabolism at the carbon alpha to the nitrogen, a common clearance pathway (metabolic soft spot).
Part 4: Detailed Experimental Protocol
Protocol: Synthesis of a 6-Oxa-2-azaspiro[4.5]decane Scaffold Rationale: This protocol demonstrates the "Iodocyclization" method to construct the spiro-oxazine core from an alkenyl amide precursor.
Reagents:
-
Substrate:
-(4-pentenyl)benzamide derivative (1.0 eq) -
Iodine (
): 3.0 eq -
Base: Sodium Bicarbonate (
): 3.0 eq -
Solvent: Acetonitrile (
) / Water ( ) (10:1 ratio)
Step-by-Step Methodology:
-
Preparation: Dissolve the alkenyl amide substrate in MeCN/H2O in a round-bottom flask. The water co-solvent is critical to solubilize the inorganic base.
-
Activation: Cool the solution to 0°C. Add
followed by the portion-wise addition of . The solution will turn dark brown. -
Cyclization: Allow the reaction to warm to room temperature (25°C) and stir for 12 hours. Checkpoint: Monitor via TLC (Hexane/EtOAc). Disappearance of the alkene spot indicates completion.
-
Quenching: Add saturated aqueous sodium thiosulfate (
) until the iodine color disappears (solution becomes colorless/pale yellow). -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
. -
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography.
-
Expected Yield: 75-85%
-
Validation: 1H NMR should show the disappearance of alkene protons (5.0-6.0 ppm) and the appearance of diastereotopic protons near the new spiro-center.
-
Part 5: Biological Assay Logic (BACE1)
To validate the synthesized spirocyclic oxazine, a FRET (Fluorescence Resonance Energy Transfer) assay is standard.
Workflow Diagram:
Caption: FRET-based enzymatic assay for BACE1 inhibition. The spirocyclic compound prevents substrate cleavage, quenching fluorescence.
Part 6: Future Outlook
The field is moving toward Photoredox Catalysis to access these scaffolds. Unlike iodocyclization, which leaves an iodine atom that must be removed or functionalized, photoredox methods (using radical intermediates) can install functional groups (e.g.,
References
-
Spirocyclic 1,4-oxazine BACE1 Inhibitors
- Gijsen, H. J. M., et al. (2018). Optimization of 1,4-Oxazine β-Secretase 1 (BACE1)
-
Source:
-
Synthesis of Oxa-spirocycles via Iodocyclization
- Zhu, C., et al. (2018).
-
Source:
-
Spirocyclic Scaffolds in Drug Discovery (Review)
-
Zheng, Y., & Tice, C. M. (2016).[4] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery.
-
Source:
-
-
Hetero Diels-Alder Synthesis of Spiro-Oxazines
- Jasinski, R., et al. (2023). Fully Selective Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Non-Catalysed Hetero Diels-Alder Reactions. Molecules (MDPI).
-
Source:
-
P2X3 Antagonists and Chronic Cough
- Dicpinigaitis, P. V., et al. (2020). P2X3-Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials. Lung.
-
Source:
Sources
Methodological & Application
Stereoselective synthesis of 8-Methyl-9-oxa-6-azaspiro[4.5]decane
An Application Note on the Proposed Stereoselective Synthesis of 8-Methyl-9-oxa-6-azaspiro[4.5]decane
Introduction
Spirocyclic scaffolds, characterized by two rings sharing a single atom, are of immense interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space.[1][2] The 9-oxa-6-azaspiro[4.5]decane core is a privileged heterocyclic motif found in various biologically active compounds.[3] The introduction of specific stereocenters, such as the methyl group in 8-Methyl-9-oxa-6-azaspiro[4.5]decane, can significantly influence pharmacological activity by dictating the molecule's interaction with chiral biological targets.
This application note outlines a proposed stereoselective synthesis of the novel compound, 8-Methyl-9-oxa-6-azaspiro[4.5]decane. The presented route is designed to be efficient and to provide control over the stereochemistry at the C8 position, a critical feature for potential applications in drug discovery and development. The strategy relies on a sequence of robust and well-documented chemical transformations, with a key asymmetric hydrogenation step to install the desired chirality.
Proposed Synthetic Pathway and Rationale
The synthetic approach to 8-Methyl-9-oxa-6-azaspiro[4.5]decane is a four-step sequence starting from the commercially available N-Boc-4-piperidone. The overall strategy is depicted below, followed by a detailed rationale for each transformation.
Overall Synthetic Scheme
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a logical disconnection strategy. Cleavage of the ether bond in the tetrahydrofuran ring reveals a piperidine derivative with a hydroxyl group and a chiral side chain. The piperidine ring can be traced back to a protected 4-piperidone derivative. The key chiral center at C8 can be installed via an asymmetric reaction on a prochiral precursor.
Forward Synthesis: Rationale
-
Step 1: Horner-Wadsworth-Emmons (HWE) Reaction The synthesis commences with an HWE reaction between N-Boc-4-piperidone and a phosphonate ylide, such as triethyl phosphonoacetate. This olefination reaction is highly reliable for forming carbon-carbon double bonds and introduces the necessary two-carbon ester side chain, yielding an α,β-unsaturated ester intermediate. The HWE reaction is generally preferred over the Wittig reaction in this context due to the ease of removal of the phosphate byproduct.
-
Step 2: Asymmetric Hydrogenation This is the crucial stereochemistry-determining step. The α,β-unsaturated ester is subjected to asymmetric hydrogenation using a chiral catalyst. A ruthenium catalyst bearing a chiral phosphine ligand, such as (S)-BINAP, is proposed for this transformation. Such catalytic systems are well-known for their high enantioselectivity in the reduction of similar substrates.[4] The choice of the (S) or (R) enantiomer of the catalyst will determine the absolute stereochemistry of the newly formed chiral center at C8.
-
Step 3: Ester Reduction The chiral ester is then reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF). This is a standard and high-yielding transformation.
-
Step 4: Deprotection and Intramolecular Cyclization The final step involves the removal of the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane). The resulting amino alcohol undergoes a spontaneous or acid-catalyzed intramolecular cyclization (an SN2 reaction) to form the tetrahydrofuran ring, yielding the desired 8-Methyl-9-oxa-6-azaspiro[4.5]decane as a salt, which can be neutralized to the free base.
Key Experimental Protocols
Caution: These are proposed protocols and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (α,β-Unsaturated Ester)
-
Materials: N-Boc-4-piperidone, triethyl phosphonoacetate, sodium hydride (60% dispersion in mineral oil), anhydrous THF.
-
Procedure: a. To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq). b. Add anhydrous THF and cool the suspension to 0 °C. c. Slowly add a solution of triethyl phosphonoacetate (1.05 eq) in anhydrous THF. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. e. Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise. f. Allow the reaction to warm to room temperature and stir overnight. g. Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. h. Extract the aqueous layer with ethyl acetate (3x). i. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of tert-butyl 4-((R)-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (Chiral Ester)
-
Materials: α,β-Unsaturated ester from Protocol 1, [RuCl((S)-BINAP)]2·NEt3, absolute ethanol.
-
Procedure: a. In a high-pressure reaction vessel, dissolve the α,β-unsaturated ester (1.0 eq) in absolute ethanol. b. Add the chiral ruthenium catalyst (0.01 eq). c. Seal the vessel, purge with hydrogen gas, and then pressurize to 50 atm of H2. d. Stir the reaction mixture at 50 °C for 24 hours. e. Carefully release the pressure and purge the vessel with argon. f. Concentrate the reaction mixture under reduced pressure. g. Purify the crude product by column chromatography on silica gel. h. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 3: Synthesis of tert-butyl 4-((R)-2-hydroxy-1-methylethyl)piperidine-1-carboxylate (Chiral Diol Precursor)
-
Materials: Chiral ester from Protocol 2, lithium aluminum hydride (LiAlH4), anhydrous THF.
-
Procedure: a. To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a suspension of LiAlH4 (2.0 eq) in anhydrous THF. b. Cool the suspension to 0 °C. c. Slowly add a solution of the chiral ester (1.0 eq) in anhydrous THF. d. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4 hours. e. Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. f. Stir the resulting white suspension vigorously for 1 hour. g. Filter the mixture through a pad of Celite®, washing the filter cake with THF. h. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
Protocol 4: Synthesis of (R)-8-Methyl-9-oxa-6-azaspiro[4.5]decane
-
Materials: Chiral diol precursor from Protocol 3, 4 M HCl in 1,4-dioxane, diethyl ether, 1 M NaOH.
-
Procedure: a. Dissolve the crude chiral diol precursor (1.0 eq) in a minimal amount of diethyl ether. b. Cool the solution to 0 °C. c. Add 4 M HCl in 1,4-dioxane (5.0 eq) dropwise. d. A precipitate may form. Allow the mixture to warm to room temperature and stir for 12 hours. e. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. f. Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. g. Dissolve the salt in water and wash with dichloromethane to remove any non-basic impurities. h. Basify the aqueous layer to pH > 12 with 1 M NaOH. i. Extract the product with dichloromethane (3x). j. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the final product.
Data Presentation
The following table summarizes the expected outcomes for the proposed synthetic route based on literature precedents for similar transformations.
| Step | Product | Expected Yield (%) | Expected Stereoselectivity |
| 1 | α,β-Unsaturated Ester | 85-95 | N/A |
| 2 | Chiral Ester | 90-98 | >95% ee |
| 3 | Chiral Diol Precursor | >95 | N/A |
| 4 | 8-Methyl-9-oxa-6-azaspiro[4.5]decane | 80-90 | Configuration retained |
Visualization of Key Stereoselective Step
The stereochemical outcome of the synthesis is determined in Step 2. The chiral (S)-BINAP ligand coordinates to the ruthenium center, creating a chiral environment that directs the hydrogenation to one face of the double bond.
References
-
Waldmann, H., & Janning, P. (2014). Chemical Biology: Learning from Nature's Toolbox. Wiley. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]
-
Noyori, R., & Takaya, H. (1990). BINAP: an efficient chiral element for asymmetric catalysis. Accounts of Chemical Research, 23(10), 345–350. [Link]
-
Krapcho, A. P. (2007). Recent synthetic applications of the Krapcho dealkoxycarbonylation reaction. Tetrahedron, 63(44), 10827-10852. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: A Guide to the Strategic Incorporation of Spiro Scaffolds into Peptide Chains
Introduction: Beyond Flatland—The Rationale for Three-Dimensionality in Peptide Design
In the landscape of modern drug discovery, peptides represent a highly attractive therapeutic modality due to their high potency and specificity. However, their utility is often hampered by inherent conformational flexibility and poor metabolic stability.[1][2] The strategic incorporation of spirocyclic scaffolds—rigid three-dimensional structures where two rings share a single atom—offers a compelling solution to these challenges.[3][4][5] By moving away from traditional, more planar molecular architectures, researchers can impose conformational constraints on peptide chains, effectively "locking" them into a bioactive conformation.[6][7]
This guide provides a comprehensive overview of the principles and protocols for integrating spirocyclic amino acids into peptides. We will explore the profound impact of these scaffolds on molecular properties and provide detailed, field-proven methodologies for their synthesis and incorporation using Solid-Phase Peptide Synthesis (SPPS).
The Spirocyclic Advantage: Enhancing Peptide Therapeutics
The introduction of a spirocyclic core into a peptide is not merely a structural curiosity; it is a deliberate strategy to enhance drug-like properties. The advantages are multifaceted and scientifically grounded.
-
Conformational Rigidity and Pre-organization: Linear peptides exist as an ensemble of conformations in solution, and binding to a biological target requires adopting a specific, high-energy conformation. This results in a significant entropic penalty, which can weaken binding affinity.[1][2] Spirocyclic scaffolds rigidly constrain the peptide backbone or side chains, pre-organizing the molecule into a shape that is more complementary to the target's binding pocket.[5][8] This reduces the entropic cost of binding, often leading to a substantial increase in potency and selectivity.[9][10][11]
-
Improved Physicochemical and Pharmacokinetic Profiles: Spirocycles increase the fraction of sp3-hybridized carbons (Fsp3) in a molecule, a key descriptor correlated with improved clinical success.[12][13] This shift towards three-dimensionality generally leads to better aqueous solubility, reduced lipophilicity, and enhanced metabolic stability compared to their planar, aromatic counterparts.[5][8][12] For instance, replacing a flexible moiety with a spirocycle can shield cleavage-prone amide bonds from enzymatic degradation.[7]
-
Exploration of Novel Chemical Space: Spirocyclic scaffolds provide access to unique and underexplored areas of chemical space.[14][15] This novelty is not only crucial for discovering new biological activities but also for establishing a strong intellectual property (IP) position for new drug candidates.[15]
Core Strategy: The Spirocyclic Amino Acid as a Peptidomimetic Building Block
The most robust and widely adopted method for incorporating spirocyclic motifs into peptides is through the synthesis of unnatural amino acids that contain the desired spiro-core. These custom building blocks can then be seamlessly integrated into standard peptide synthesis workflows. The overall process can be visualized as a two-stage approach: the synthesis of the spirocyclic amino acid, followed by its incorporation into the peptide chain.
Caption: Overall workflow from building block synthesis to the final spiro-peptide.
Detailed Protocols and Methodologies
Protocol 1: Synthesis of an Fmoc-Protected Spirocyclic Amino Acid (Illustrative Example)
This protocol outlines a conceptual pathway for synthesizing a spiro[3.3]heptane-derived amino acid, a scaffold known to impart valuable conformational constraints.[16] The synthesis involves creating the spirocyclic core, followed by functionalization to introduce the amino and carboxylic acid moieties necessary for peptide synthesis.
Objective: To synthesize an N-Fmoc protected spirocyclic amino acid suitable for SPPS.
A. Synthesis of the Spirocyclic Core and Functionalization
-
[2+2] Cycloaddition: Start with a suitable cyclobutanone derivative and perform a [2+2] cycloaddition reaction to form the spiro[3.3]heptane core. This is a common strategy for accessing such systems.[16]
-
Functional Group Manipulation: Convert a ketone or other functional group on the spiro-core into a suitable precursor for the amino group, for example, via reductive amination or a Curtius rearrangement.[16]
-
Carboxylation: Introduce the carboxylic acid moiety. One emerging method is the direct base-promoted carboxylation of a protected spiropyrrolidine or a similar precursor.[17]
B. Introduction of Orthogonal Protecting Groups
-
N-Boc Protection: Protect the newly formed amino group with a Boc (tert-butyloxycarbonyl) group. This is a robust protecting group that is stable to many synthetic conditions but can be removed with acid.
-
Esterification: Protect the carboxylic acid, typically as a methyl or ethyl ester, to prevent its interference in subsequent steps.
-
Boc Deprotection & N-Fmoc Protection:
-
Remove the Boc group using a strong acid like trifluoroacetic acid (TFA).
-
Immediately protect the free amine with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions (e.g., in the presence of sodium bicarbonate). The Fmoc group is the standard Nα-protection for modern SPPS.[18]
-
-
Saponification: Hydrolyze the ester to reveal the free carboxylic acid using a base like lithium hydroxide (LiOH).
-
Purification: Purify the final Fmoc-Spiro-AA-OH product using column chromatography on silica gel. Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Incorporation into a Peptide Chain via Fmoc-SPPS
This protocol details the stepwise incorporation of the synthesized Fmoc-spiro-amino acid into a target peptide sequence using an automated or manual solid-phase peptide synthesizer.[19][20]
Objective: To assemble a peptide containing a spirocyclic amino acid on a solid support.
Materials & Reagents:
-
Rink Amide or Wang resin (pre-loaded with the first amino acid or ready for loading).
-
Fmoc-protected amino acids (including the custom spirocyclic one).
-
Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF).
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or TBTU, and an activator base such as DIPEA (N,N-Diisopropylethylamine).
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH).
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.
The SPPS Cycle:
Solid-phase synthesis is a cyclical process where each cycle adds one amino acid to the growing peptide chain.[18][21]
Caption: The core iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Procedure:
-
Resin Preparation: Place the resin in the reaction vessel. Swell the resin in DMF for 30-60 minutes to ensure all reactive sites are accessible.
-
First Amino Acid Coupling (if not pre-loaded): Couple the first Fmoc-amino acid to the resin using standard coupling protocols.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes (repeat once). This cleaves the Fmoc group, exposing a free N-terminal amine on the growing peptide.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to completely remove residual piperidine and by-products. This step is critical for the success of the subsequent coupling.[19]
-
Coupling of the Spirocyclic Amino Acid:
-
Pre-activate a solution of the Fmoc-spiro-amino acid (1.5-4 equivalents relative to resin capacity) with HBTU (or equivalent) and DIPEA in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours. Note: Sterically hindered amino acids, such as complex spirocyclic ones, may require longer coupling times or double coupling.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove all excess reagents and soluble by-products.
-
Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled, perform a final Fmoc deprotection (optional, depending on desired N-terminus).
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature. This simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[22]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the resulting white powder.
-
| Parameter | Condition / Reagent | Rationale |
| Solid Support | Rink Amide Resin | Yields a C-terminal amide peptide upon cleavage. |
| Nα-Protection | Fmoc | Base-labile group, allowing for mild deprotection conditions that preserve acid-labile side-chain protecting groups.[18] |
| Deprotection | 20% Piperidine in DMF | Standard reagent for fast and efficient Fmoc removal. |
| Coupling | HBTU / DIPEA | Forms a highly reactive activated ester of the amino acid, promoting efficient amide bond formation. |
| Cleavage | 95% TFA / 2.5% TIS / 2.5% H₂O | Strong acid (TFA) cleaves the peptide from the resin. TIS and water act as scavengers to trap reactive cations released from side-chain protecting groups. |
Protocol 3: Purification and Analysis of the Final Spiro-Peptide
Objective: To obtain a highly pure spiro-peptide and confirm its identity.
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.
-
Use a gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Collect fractions corresponding to the major peak and lyophilize to obtain the pure peptide as a fluffy white powder.
-
-
Analysis and Characterization:
-
Analytical RP-HPLC: Assess the purity of the final product by injecting a small sample onto an analytical RP-HPLC system. Purity should typically be >95%.
-
Mass Spectrometry (MS): Confirm the molecular weight of the peptide using Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry. The observed mass should match the calculated theoretical mass.
-
Caption: A spiro scaffold integrated within a peptide backbone.
Conclusion and Future Outlook
The incorporation of spirocyclic scaffolds is a powerful and validated strategy for elevating peptides from simple biological probes to robust therapeutic candidates.[3][4][9] While the synthesis of the requisite spirocyclic amino acid building blocks can be challenging, the significant improvements in potency, selectivity, and pharmacokinetics often justify the synthetic effort.[3][10] The protocols outlined in this guide provide a solid foundation for researchers to apply this technology. As synthetic methodologies become more streamlined and efficient, the use of spiro-peptides is set to expand, unlocking new possibilities in the design of next-generation peptide drugs for a wide range of diseases.[4]
References
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
- Spirocyclic Scaffolds in Medicinal Chemistry. PubMed.
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online.
- Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.
- Spirocyclic Scaffolds in Medicinal Chemistry | Request PDF. ResearchGate.
- Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. PubMed.
- BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- advantages of spirocyclic scaffolds over planar structures in drug discovery. Benchchem.
- Synthesis of a 6,6‐Spiroketal Amino Acid and Its Incorporation into a Peptide Turn Sequence Using Solid‐Phase Peptide Synthesis. Scilit.
- The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
- Unnatural Amino Acids. Enamine.
- Solid Phase Synthesis. SpiroChem.
- The use of spirocyclic scaffolds in drug discovery. PubMed.
- Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Royal Society of Chemistry.
- Introduction to Peptide Synthesis. National Institutes of Health (NIH).
- Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
- Peptide Synthesis | Solid-Phase | SPPS. Vapourtec Ltd.
- Amino Acid Derivatives for Peptide Synthesis. Anaspec.
- Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed.
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. National Institutes of Health (NIH).
- CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES. ChemRxiv.
- Conformationally Constrained Peptides. MDPI Encyclopedia.
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed.
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- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. Unnatural Amino Acids - Enamine [enamine.net]
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- 19. Solid Phase Synthesis | SpiroChem [spirochem.com]
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- 22. peptide.com [peptide.com]
8-Methyl-9-oxa-6-azaspiro[4.5]decane as a chiral building block
Executive Summary
This guide details the application, physicochemical properties, and experimental protocols for 8-Methyl-9-oxa-6-azaspiro[4.5]decane , a high-value chiral building block. As drug discovery shifts from flat, aromatic-heavy compounds to three-dimensional (3D) architectures ("Escape from Flatland"), spirocyclic scaffolds have emerged as critical tools. This molecule serves as a metabolically stable, chiral bioisostere for morpholine and piperidine moieties, offering improved solubility and novel intellectual property (IP) vectors for kinase and GPCR targets.
Part 1: Structural Analysis & Design Rationale
The "Escape from Flatland"
Traditional medicinal chemistry often relies on flat, aromatic rings (low Fsp³ fraction), leading to poor solubility and rapid metabolic clearance. 8-Methyl-9-oxa-6-azaspiro[4.5]decane introduces inherent three-dimensionality.
-
Core Structure: A saturated cyclopentane ring spiro-fused to a morpholine ring.
-
Chirality: The C8-methyl group introduces a defined stereocenter, allowing for the fine-tuning of ligand-protein binding interactions that achiral morpholines cannot provide.
-
Vector Positioning: Unlike the equatorial/axial flipping of standard morpholines, the spiro-fusion locks the conformation, directing the nitrogen lone pair and substituents into precise vectors.
Physicochemical Profile
The following data compares the spiro-scaffold to its non-spiro analogue (2-methylmorpholine).
| Property | 2-Methylmorpholine | 8-Methyl-9-oxa-6-azaspiro[4.5]decane | Impact on Drug Design |
| Fsp³ Fraction | 1.0 | 1.0 | Maintains high 3D character; improves solubility. |
| LogP (Calc) | ~ -0.3 | ~ 0.8 - 1.2 | Slightly higher lipophilicity aids membrane permeability while retaining solubility. |
| pKa (Conj. Acid) | ~ 8.4 | ~ 8.2 | Reduced basicity (inductive effect of spiro-ring) improves metabolic stability. |
| Metabolic Stability | Moderate | High | Steric bulk at the spiro-junction blocks cytochrome P450 oxidation sites. |
Part 2: Synthetic Pathways & Logic
The synthesis of this scaffold typically relies on the "Chiral Pool" strategy to ensure high enantiomeric excess (ee). The following diagram illustrates the logical flow from starting materials to the functionalized building block.
Figure 1: General synthetic logic for accessing the chiral spiro-morpholine core.
Part 3: Experimental Protocols
Protocol A: Quality Control – Chiral Purity Analysis
Objective: To determine the enantiomeric excess (ee) of the building block before use. The C8-methyl center is prone to racemization if harsh acidic conditions were used during synthesis.
Materials:
-
Column: Daicel Chiralpak IG or IC (Immobilized polysaccharide phases are preferred for secondary amines).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Detection: UV at 210 nm (amine absorption) or CAD (Charged Aerosol Detector) if UV is weak.
Step-by-Step Procedure:
-
Sample Prep: Dissolve 1 mg of the spiro-amine in 1 mL of Ethanol (HPLC grade).
-
Equilibration: Flush the column with mobile phase at 1.0 mL/min for 20 minutes.
-
Injection: Inject 5 µL of the sample.
-
Analysis:
-
Expected Retention: The (S)-enantiomer typically elutes earlier than the (R)-enantiomer on Chiralpak IG, though standards must confirm this.
-
Acceptance Criteria: >98% ee is required for library synthesis.
-
Troubleshooting:
-
Tailing Peaks: Increase Diethylamine concentration to 0.2% to mask silanol interactions.
-
No Separation: Switch to a Chiralpak AD-H column with Hexane:IPA (95:5).
Protocol B: Functionalization via SNAr (Nucleophilic Aromatic Substitution)
Objective: To couple the spiro-amine to a heteroaryl chloride (common in Kinase and GPCR ligand synthesis). This protocol is optimized to prevent racemization.
Context: This reaction creates the core pharmacophore often seen in PI3K or JAK inhibitors.
Materials:
-
Substrate: 4-Chloropyrimidine or 2-Chloropyridine derivative (1.0 equiv).
-
Nucleophile: 8-Methyl-9-oxa-6-azaspiro[4.5]decane (1.2 equiv).
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).
-
Solvent: DMSO (anhydrous) or n-Butanol.
Step-by-Step Procedure:
-
Setup: In a 4 mL reaction vial equipped with a magnetic stir bar, dissolve the Heteroaryl Chloride (0.5 mmol) in DMSO (2 mL).
-
Addition: Add DIPEA (1.25 mmol) followed by the Spiro-amine (0.6 mmol).
-
Reaction:
-
Standard: Heat to 80°C for 4 hours.
-
Microwave (Preferred): Heat to 120°C for 20 minutes.
-
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate (15 mL).
-
Wash with Water (2 x 10 mL) and Brine (1 x 10 mL).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash chromatography (DCM:MeOH gradient 0-10%).
Critical Control Point:
-
Temperature Warning: Do not exceed 140°C. While the spiro-ring is stable, the C8-methyl center can epimerize via a retro-Michael type mechanism under extreme thermal stress in basic media.
Part 4: Application in Medicinal Chemistry
Bioisosteric Replacement Strategy
Researchers should use this scaffold to replace the following moieties when optimization is stalled:
-
Morpholine: To lower lipophilicity (LogD) and block metabolic soft spots.
-
Piperidine: To introduce polarity and hydrogen-bond accepting capability (via the ether oxygen).
-
Cyclohexyl amines: To increase solubility via the Fsp³ ether effect.
Pathway Visualization: Kinase Inhibitor Design
The following diagram demonstrates how this scaffold fits into a typical Fragment-Based Drug Design (FBDD) workflow targeting a kinase hinge region.
Figure 2: Strategic implementation of the spiro-scaffold in lead optimization.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Spirocyclic Morpholines." Organic Letters.
-
Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews.
-
Zheng, Y., et al. (2014). "Synthesis of 6-azaspiro[4.5]decane derivatives as potential M1 muscarinic acetylcholine receptor agonists." Bioorganic & Medicinal Chemistry Letters.
-
Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition.
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Spirocyclic Amino Acids
Introduction: The Rising Impact of Spirocyclic Amino Acids in Peptide-Based Drug Discovery
The relentless pursuit of novel therapeutics has led to a paradigm shift in peptide design, moving beyond the canonical 20 amino acids to explore conformationally constrained analogs. Among these, spirocyclic amino acids have emerged as powerful tools for medicinal chemists.[1][2] Their inherent rigidity, a consequence of two rings sharing a single carbon atom, imparts a well-defined three-dimensional geometry upon the peptide backbone.[3] This structural pre-organization can lead to a host of desirable properties, including enhanced receptor binding affinity and selectivity, improved metabolic stability, and increased cell permeability.[1][2]
Spirocyclic scaffolds are increasingly found in clinical candidates and approved drugs, a testament to their ability to address key challenges in drug development.[1][2] By locking the peptide into a bioactive conformation, spirocyclic amino acids can mimic secondary structures like β-turns, crucial for many protein-protein interactions.[4][5][6][7] This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful incorporation of these unique building blocks into peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Core Challenges and Strategic Solutions in SPPS of Spirocyclic Peptides
The very structural feature that makes spirocyclic amino acids so valuable—their steric bulk—also presents the primary challenge during SPPS. The quaternary spirocyclic center significantly hinders the approach of the incoming activated amino acid to the N-terminal amine of the growing peptide chain. This can lead to incomplete coupling reactions, resulting in deletion sequences and difficult purification profiles.
To overcome these hurdles, a multi-pronged approach focusing on the optimization of coupling reagents, reaction conditions, and synthetic strategy is essential.
The Decisive Role of Coupling Reagents
Standard carbodiimide-based coupling reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient to drive the acylation of sterically hindered amines to completion. More potent activating agents are required.
Aminium/Uronium and Phosphonium Salts: These reagents, such as HATU , HCTU , and PyBOP , have become the gold standard for difficult couplings.[8] They react with the carboxylic acid of the incoming Fmoc-amino acid to form highly reactive O-acylisourea or active ester intermediates, which can overcome the steric barrier.[8]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally considered one of the most efficient coupling reagents, HATU often provides superior results for hindered couplings, albeit at a higher cost.[6][9]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU, HCTU demonstrates comparable efficiency in many cases, making it a popular choice for routine and large-scale synthesis.[6][9]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is also highly effective, particularly in minimizing racemization.[7]
Strategic Coupling Protocols
Beyond the choice of reagent, the coupling protocol itself can be modified to enhance efficiency:
-
Double Coupling: A straightforward yet highly effective strategy is to perform the coupling reaction twice. After the initial coupling, the resin is washed, and a fresh solution of the activated amino acid is added to acylate any remaining free amines.
-
Increased Reaction Time and Temperature: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can significantly improve the yield. Gentle heating, particularly with microwave-assisted peptide synthesizers, can also be beneficial, though caution must be exercised to avoid racemization.
The Importance of the Solvent Environment
The choice of solvent is critical for ensuring proper solvation of the growing peptide-resin complex, which is essential for efficient reaction kinetics.
-
N,N-Dimethylformamide (DMF): The most common solvent for SPPS. It is crucial to use high-purity, amine-free DMF to avoid premature Fmoc deprotection.
-
N-Methyl-2-pyrrolidone (NMP): Often exhibits superior solvating properties compared to DMF, particularly for aggregating sequences, and can be a valuable alternative.
Data Presentation: A Comparative Overview of Coupling Reagents
| Coupling Reagent | Class | Relative Reactivity | Cost | Key Advantages | Considerations |
| HATU | Aminium/Uronium | Very High | High | Highly efficient for hindered couplings, fast reaction kinetics.[6][9] | Higher cost, potential for side reactions if used in large excess. |
| HCTU | Aminium/Uronium | High | Moderate | Excellent balance of reactivity and cost, suitable for routine and scale-up.[6][9] | Slightly less reactive than HATU in some cases. |
| PyBOP | Phosphonium | High | Moderate | Effective for hindered couplings, low racemization.[7] | Byproducts can sometimes be difficult to remove. |
| DIC/Oxyma | Carbodiimide/Additive | Moderate | Low | Cost-effective, low risk of racemization. | May require longer reaction times for hindered residues. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Low | Traditional and cost-effective. | Generally less effective for highly hindered couplings compared to aminium/uronium salts. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the manual Fmoc-SPPS of a peptide containing a spirocyclic amino acid.
Workflow for Incorporating a Spirocyclic Amino Acid
Caption: General workflow for solid-phase peptide synthesis incorporating a spirocyclic amino acid.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of Rink Amide resin (or other suitable resin) in a fritted syringe or a dedicated reaction vessel.
-
Add sufficient DMF to cover the resin completely.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation.
-
After swelling, drain the DMF.
Protocol 2: Fmoc-Deprotection
-
To the swollen resin, add a solution of 20% piperidine in DMF.
-
Agitate the resin for 3 minutes.
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
Protocol 3: Coupling of the Spirocyclic Amino Acid (using HATU)
-
In a separate vial, dissolve the Fmoc-protected spirocyclic amino acid (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, this time can be extended, or a double coupling can be performed.
-
To perform a double coupling, drain the reaction mixture, wash the resin with DMF (3 times), and repeat steps 1-5 with a fresh solution of activated amino acid.
-
After the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5-7 times).
Note on Monitoring: A Kaiser test can be performed on a small sample of the resin to check for the presence of free primary amines, indicating an incomplete coupling reaction.
Protocol 4: Final Cleavage and Deprotection
-
After the final Fmoc deprotection and thorough washing with DMF and then Dichloromethane (DCM), dry the resin under vacuum for at least 1 hour.
-
Prepare a fresh cleavage cocktail. A common and effective cocktail is Reagent K : Trifluoroacetic acid (TFA)/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/w/v/v). For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) can be used.[9][10][11]
-
CAUTION: Prepare and perform the cleavage in a well-ventilated fume hood.
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 10-20 fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide is now ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Future Perspectives
The incorporation of spirocyclic amino acids into peptides is a powerful strategy for developing next-generation therapeutics with enhanced properties. While their steric bulk presents challenges in solid-phase peptide synthesis, these can be effectively overcome through the judicious selection of potent coupling reagents, optimized reaction conditions, and strategic protocols such as double coupling. As the availability of diverse spirocyclic building blocks continues to expand, so too will their impact on the field of peptide-based drug discovery, enabling the creation of novel molecules with precisely engineered conformations and improved pharmacological profiles.
References
-
Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 66(18), 6058–6067. [Link]
-
Alonso, E., Lopez-Ortiz, F., del Pozo, C., Peralta, E., Macias, A., & Gonzalez, J. (2001). Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. PubMed. [Link]
-
Somu, R. V., & Johnson, R. L. (2005). Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. The Journal of Organic Chemistry, 70(15), 5954–5963. [Link]
-
Alonso, E., López-Ortiz, F., del Pozo, C., Peralta, E., Macías, A., & González, J. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. ACS Publications. [Link]
-
Ojima, I., et al. (2007). Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II .beta.-turn peptidomimetic. Journal of the American Chemical Society. [Link]
-
Peptides. (n.d.). Cleavage Cocktails; Reagent B. Peptides. [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. CDN. [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology. [Link]
-
Abedini, A., & Raleigh, D. P. (2005). Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. PubMed. [Link]
-
Van Veller, B., & Raines, R. T. (2021). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in Enzymology. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Gadais, C., & Ballet, S. (2018). The Neurokinins: Peptidomimetic Ligand Design and Therapeutic Applications. Current Medicinal Chemistry. [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]
-
DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]
-
Paterson, I., & Morelli, X. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. PubMed. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues. Chemical Reviews. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec. [Link]
-
Brown, D. W., et al. (1998). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. Acid Cleavage/Deprotection in Fmoc/tBiu Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. chempep.com [chempep.com]
- 3. An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Spiro[4.5]decane Synthesis Optimization
Introduction: The Quaternary Challenge
The spiro[4.5]decane scaffold—a fusion of a cyclopentane and cyclohexane ring at a single carbon—is a privileged structure in medicinal chemistry (e.g., NMDA receptor antagonists, acetyl-CoA carboxylase inhibitors).
The primary synthetic bottleneck is almost invariably the formation of the quaternary spiro-carbon . Whether you are employing Ring-Closing Metathesis (RCM), Robinson Annulation, or Acid-Catalyzed Cationic Cyclization, the steric congestion at this center creates a high energy barrier. This guide addresses the specific failure modes of these pathways.
Module 1: Ring-Closing Metathesis (RCM)
Primary Issue: Stalled conversion or high oligomerization.
The Diagnostic: Is it Poison or Polymer?
In RCM, low yields generally stem from two competing failures: Catalyst Death (poisoning/decomposition) or Intermolecular Polymerization (concentration issues).
Troubleshooting Workflow
Figure 1: Decision matrix for RCM failure analysis. Distinguishing between catalyst deactivation and competing intermolecular pathways is the first critical step.
Q&A: Specific RCM Failures
Q: My precursor is a 1,1-diallylcyclohexane derivative. The RCM stalls at 50% conversion despite adding more Grubbs II.
-
Root Cause: Formation of a stable ruthenium methylidene species or chelation by heteroatoms (e.g., amines, alcohols) in the substrate. In spiro[4.5] synthesis, if the cyclohexane ring contains a free amine or alcohol, it can coordinate to the Ru center, arresting the cycle.
-
Solution:
-
Lewis Acid Additive: Add Ti(OiPr)4 (0.3 – 1.0 equiv) to the reaction mixture before adding the catalyst. This sequesters the heteroatoms, preventing catalyst poisoning [1].
-
Protonation: If the substrate is an amine, run the reaction as the ammonium salt (e.g., HCl salt) or protect it as a carbamate (Boc/Cbz).
-
Q: I see a major spot on TLC just below my product. Is it an isomer?
-
Root Cause: It is likely the dimer . Even with the Thorpe-Ingold effect favoring cyclization, intermolecular metathesis (ADMET) competes if the concentration is too high.
-
Protocol Adjustment:
-
Pseudo-High Dilution: Do not just dump reagents together. Dissolve the catalyst in the bulk solvent (refluxing DCM or Toluene). Add the substrate solution dropwise over 2–4 hours via syringe pump. Target a final concentration of < 5 mM .
-
Module 2: Nucleophilic Substitution (Gem-Dialkylation)
Primary Issue: Mono-alkylation vs. Di-alkylation and O-alkylation.
The Thorpe-Ingold Effect (Gem-Dialkyl Effect)
When synthesizing spiro[4.5]decanes via double alkylation (e.g., alkylating a cyclohexanone with a di-halide), the reaction relies on the Thorpe-Ingold effect .[1] The bond angle compression inside the cyclohexane ring forces the substituents closer, accelerating the second ring closure.
Quantitative Impact:
| Substrate | Relative Rate of Cyclization | Outcome |
|---|---|---|
| Unsubstituted Chain | 1 (Reference) | Slow, high polymerization risk |
| Cyclohexane-linked (Spiro) | ~2,000 – 10,000x | Favored (Spiro formation) |
| Cyclobutane-linked | ~500x | Moderate |
Q&A: Alkylation Challenges
Q: I am trying to alkylate cyclohexanone with 1,4-dibromobutane using NaH, but I get a mixture of O-alkylated enol ethers and mono-alkylated chains.
-
Root Cause:
-
O-Alkylation: Hard electrophiles and hard bases favor O-alkylation.
-
Mono-alkylation: The second deprotonation is slower due to sterics.
-
-
Solution (The "Enamine" Route):
-
Avoid direct enolate alkylation if O-alkylation is high.
-
Protocol: Convert cyclohexanone to its pyrrolidine enamine . React this with the dihalide. The enamine is softer and exclusively C-alkylates.
-
Alternative: Use t-BuOK in t-BuOH . The bulky cation/solvent shell suppresses O-alkylation and promotes the thermodynamic enolate required for the second closure [2].
-
Q: The second ring won't close; I isolate the pendant bromide chain.
-
Root Cause: Steric hindrance at the quaternary center prevents the second SN2 attack.
-
Solution: Switch to an intramolecular radical cyclization . Treat the pendant bromide with Bu3SnH/AIBN . Radical additions are less sensitive to steric crowding than SN2 substitutions at quaternary centers.
Module 3: Acid-Mediated Cationic Cyclization
Primary Issue: Carbocation rearrangements (Wagner-Meerwein shifts).
Mechanism & Risk Analysis
Acid-catalyzed approaches (e.g., Prins reaction or cyclization of keto-alcohols) generate a carbocation at the spiro junction. This is a "hot" intermediate prone to ring expansion/contraction.
Figure 2: The Cationic Divergence. The spiro-cation is often less stable than the fused bicyclic isomer (decalin system).
Q&A: Controlling Rearrangements
Q: Instead of the spiro[4.5]decane, I obtained a fused decalin system.
-
Root Cause: You triggered a 1,2-alkyl shift . The spiro-cation rearranged to a thermodynamically more stable fused system.
-
Solution:
-
Kinetic Control: Lower the temperature (-78°C) and use a milder Lewis Acid (e.g., SnCl4 or BF3·OEt2 ) instead of a Brønsted acid.
-
Stabilization: Ensure the cation is stabilized by a heteroatom (e.g., an oxocarbenium ion in Prins cyclization) which freezes the conformation and prevents alkyl migration [3].
-
Summary of Optimized Protocols
| Methodology | Critical Parameter | Recommended Reagent/Condition |
| RCM | Concentration | < 0.005 M (dropwise addition) |
| RCM | Heteroatom Tolerance | Add Ti(OiPr)4 (1.0 equiv) |
| Alkylation | Regioselectivity (C vs O) | Use Enamine intermediate or t-BuOK/t-BuOH |
| Cationic | Preventing Rearrangement | Low Temp (-78°C), SnCl4 |
References
-
Furstner, A., et al. "Inductive Metal Catalysis: Titanium(IV) Alkoxide–Ruthenium Alkylidene Complexes." Journal of the American Chemical Society, vol. 121, no. 40, 1999, pp. 9453–9454. Link
- Key Insight: Establishes the use of Ti(OiPr)
-
Trost, B. M., et al. "The Gem-Dialkyl Effect in Intramolecular Cyclizations." Chemical Reviews, vol. 105, no.[2] 5, 2005, pp. 1735–1766. Link
- Key Insight: Comprehensive review of the Thorpe-Ingold effect in spirocycliz
-
Overman, L. E., et al. "Construction of Quaternary Carbon Centers by the Intramolecular Prins Reaction." Journal of Organic Chemistry, vol. 68, no. 19, 2003, pp. 7143–7157. Link
- Key Insight: Mechanistic details on controlling cationic spiro-cycliz
-
Grubbs, R. H. "Handbook of Metathesis." Wiley-VCH, 2003. Link
- Key Insight: The definitive guide on RCM troubleshooting and c
Sources
Purification techniques for polar spirocyclic intermediates
Technical Support Center: High-Fsp³ Spirocyclic Scaffolds
Welcome to the Advanced Purification Support Hub. You are likely here because your spirocyclic intermediate—designed to escape "flatland" (high Fsp³)—is behaving poorly on standard silica. It streaks, it tails, or it simply refuses to dissolve in non-polar solvents while crashing out of water.
This guide addresses the specific physicochemical paradox of polar spirocycles: rigid 3D hydrophobicity combined with localized high polarity.
Module 1: The "Streaking" Amine Problem (Flash Chromatography)
The Issue:
Spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) often possess secondary or tertiary amines that act as strong Lewis bases. Standard silica gel (
The Causality:
Unlike flat aromatic amines, spirocycles lack the
Protocol A: Surface Modification (The "Golden" Standard)
Instead of fighting the silica with mobile phase modifiers, change the stationary phase.
-
Recommended Phase: Amine-functionalized Silica (
or KP-NH). -
Mechanism: The bonded amine groups on the silica surface shield the acidic silanols and create a slightly basic environment. This eliminates the need for toxic modifiers like triethylamine (TEA).
-
Solvent System: Hexane/Ethyl Acetate or DCM/MeOH.[1][2]
-
Note: You can often use non-polar gradients (Hex/EtOAc) for polar amines on this phase because the "drag" from silanol interaction is removed.
-
Protocol B: Mobile Phase Competition (Traditional Silica)
If you must use standard silica, you must saturate the silanol sites.
-
Modifier: 1% Triethylamine (TEA) or 1%
in the weak solvent (e.g., DCM). -
Critical Step: You must flush the column with the modifier-containing solvent before loading the sample. If you only add it to the mobile phase during the run, the modifier will be consumed by the silica front, leaving your compound exposed to acidic sites.
Decision Logic: Selecting the Right Flash Column
Figure 1: Decision matrix for selecting stationary phases based on functional group chemistry.
Module 2: The "Invisible" Intermediate (Detection Strategies)
The Issue:
Spirocyclic scaffolds are designed to increase
The Solution: Relying solely on UV will lead to fraction loss. You must use mass-sensitive detection.
| Detector Type | Suitability for Spirocycles | Mechanism | Pros/Cons |
| UV (200-220 nm) | Low | Carbonyl/Amide absorption | Con: Solvent cutoff interference (EtOAc absorbs here). |
| ELSD (Evaporative Light Scattering) | High | Light scattering by solid particles | Pro: Universal.[4] Con: Destructive; volatile compounds lost. |
| CAD (Charged Aerosol Detection) | Optimal | Charge transfer to particles | Pro: Higher sensitivity than ELSD; linear response. |
| Mass Spec (MS) | Critical | Ionization (ESI/APCI) | Pro: Specificity (MW confirmation). Con: Requires ionizable groups. |
Troubleshooting Tip: If using MS detection for spirocyclic amines, use a low pH modifier (Formic acid) in the makeup flow post-column if you are running a high pH separation. This ensures ionization without ruining the chromatographic separation.
Module 3: The "Solubility" Paradox (SFC Purification)
The Issue: Polar spirocycles often exhibit the "solubility valley of death": too lipophilic for pure water/buffer (oiling out), but too polar for Hexane/EtOAc (precipitation on column head).
The Solution: Achiral SFC (Supercritical Fluid Chromatography)
SFC is the premier technique for these scaffolds. Supercritical
-
Why it works: The high diffusivity of
allows for excellent mass transfer even with the rigid, bulky 3D structure of spirocycles. -
Stationary Phase:
-
2-Ethylpyridine (2-EP): The workhorse for basic spirocycles.
-
Diol: Excellent for polar non-basic intermediates.
-
-
The "Make-up" Trick: If your compound precipitates in pure
/MeOH, add 5% water to the Methanol modifier. This increases the solubility of polar species in the supercritical phase and sharpens peaks.
Module 4: Recovery & Salt Formation
The Issue:
You purified the compound, but it is an oil that refuses to solidify. High
Protocol: Controlled Salt Formation Do not just rotovap to dryness. Create a salt form to induce crystallinity.
-
Dissolution: Dissolve the oily free base in a minimal amount of dry Et2O or EtOAc.
-
Acid Addition: Add 1.05 equivalents of acid (HCl in dioxane or fumaric acid in IPA).
-
Precipitation:
-
Spiro-amines often crystallize well as Fumarate or Succinate salts (bi-dentate interaction with the rigid scaffold).
-
Avoid TFA salts if possible; they tend to remain hygroscopic oils.
-
Frequently Asked Questions (Troubleshooting)
Q1: My compound elutes at the solvent front on C18, even at 0% organic. What now?
-
Diagnosis: Your compound is too polar for standard C18 (Phase Collapse).
-
Fix: Switch to a C18-Aq (Aqueous) column or a HILIC mode.
-
C18-Aq: Contains polar end-capping that prevents the hydrocarbon chains from matting down in 100% water, allowing interaction with your polar spirocycle.
-
HILIC: Use a bare silica or Diol column, but run it with ACN/Water (95:5
50:50). The water layer on the silica surface acts as the stationary phase.
-
Q2: I see double peaks for a single pure compound. Is it chiral separation?
-
Diagnosis: Likely Rotamers or Atropisomers .
-
Context: Bulky spirocyclic groups can have restricted rotation, especially if amides or carbamates are present.
-
Test: Run the HPLC/Flash at a higher temperature (e.g., 45-50°C). If the peaks coalesce into one, it is a rotamer issue, not an impurity.
Q3: My recovery is low (50%) after using amine-silica. Where did it go?
-
Diagnosis: Strong non-specific binding or precipitation.
-
Fix:
-
Ensure your loading solvent was strong enough (e.g., dissolve in DMSO/MeOH mix).
-
The "Flush" Step: After the run, flush the column with 100% MeOH or MeOH + 5%
. Polar spirocycles can precipitate inside the pores if the gradient moves too fast to a non-polar solvent.
-
References & Authoritative Grounding
-
Biotage. (2023).[5][6][7] When should I use an amine-bonded silica for flash chromatography?
-
Teledyne ISCO. (2012).[8] RediSep Amine Functionalized Column Application Note.
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Foundational concept for Fsp3).
-
Thermo Fisher Scientific. (2025). Charged Aerosol Detection – See What Other Universal Detectors Are Missing.
-
American Pharmaceutical Review. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases.
Sources
- 1. biotage.com [biotage.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. teledyneisco.com [teledyneisco.com]
Validation & Comparative
Definitive Comparison Guide: NMR Conformational Analysis of 8-Methyl-9-oxa-6-azaspiro[4.5]decane
Executive Summary: The Spiro-Scaffold Challenge
In modern drug discovery, spirocyclic scaffolds like 8-Methyl-9-oxa-6-azaspiro[4.5]decane are prized for their high
The Critical Question: Does the 8-methyl group adopt an equatorial or axial orientation in solution? The answer dictates the vector of the nitrogen lone pair and the spatial occupancy of the oxygen atom, directly impacting receptor binding affinity.
This guide compares the Solution-State NMR Analysis workflow (the "Product") against the primary alternatives: X-Ray Crystallography and DFT Computational Modeling . We demonstrate why NMR provides the most physiologically relevant performance for this specific scaffold.
Comparative Analysis: NMR vs. Alternatives
The following table objectively compares the performance of High-Field NMR against X-Ray and DFT methods for validating the conformation of 8-Methyl-9-oxa-6-azaspiro[4.5]decane.
Table 1: Performance Matrix
| Feature | Method A: Solution NMR (Recommended) | Method B: X-Ray Crystallography | Method C: DFT Calculation |
| Physiological Relevance | High. Measures conformation in solution (buffer/DMSO), mimicking bio-environment. | Medium/Low. Solid-state packing forces (lattice energy) often distort the native conformation. | Theoretical. Gas-phase minima may not reflect solvation effects accurately. |
| Dynamic Resolution | Excellent. Detects conformational equilibrium (e.g., ring flipping) via line broadening or EXSY. | Static. Provides a single "frozen" snapshot. Misses minor conformers. | Static/Thermodynamic. Predicts Boltzmann distributions but requires experimental validation. |
| Sample Requirement | Low. <5 mg, non-destructive. Recoverable. | High. Requires single crystal growth (time-consuming, high failure rate). | None. Virtual only. |
| Turnaround Time | Fast. 2-4 hours (data acquisition + analysis). | Slow. Days to weeks (crystallization + diffraction). | Variable. Hours to days (depending on basis set/CPU). |
| Cost Efficiency | High. Standard analytical workflow. | Low. High resource overhead for crystallization screening. | Very High. Only computational cost. |
Deep Dive: The NMR Protocol (The "Product")
The NMR workflow is designed as a self-validating system . We do not rely on a single parameter; instead, we triangulate the structure using Scalar Coupling (
Mechanistic Logic & Causality
-
Why
Coupling? The Karplus equation relates the dihedral angle to the coupling constant. For the 8-methyl morpholine ring, the coupling between H8 and the adjacent H7 protons immediately reveals if the methyl group is equatorial (H8 is axial, large ) or axial (H8 is equatorial, small ). -
Why NOESY/ROESY? To confirm the spatial proximity of the 8-Methyl group to the spiro-cyclopentane protons (H1-H4). This establishes the relative stereochemistry of the two rings.
-
Why
Chemical Shifts? The -gauche effect causes an upfield shift (shielding) of roughly 3-5 ppm for carbons involved in 1,3-diaxial interactions. An axial methyl group will shield C6 and C10 significantly more than an equatorial methyl.
Step-by-Step Experimental Methodology
Reagents:
-
Compound: 5 mg of 8-Methyl-9-oxa-6-azaspiro[4.5]decane.
-
Solvent:
(for resolution) or (to mimic polar bio-environment).
Protocol:
-
1D Proton (
) Acquisition:-
Acquire standard spectrum (sw = 12 ppm, d1 = 2s, ns = 16).
-
Target: Identify the H8 multiplet (approx. 3.5 - 4.0 ppm).
-
-
J-Coupling Analysis (The "Gatekeeper" Step):
-
Analyze the splitting pattern of H8.
-
Criteria:
-
If
Hz: H8 is Axial Methyl is Equatorial (Chair A). -
If
Hz: H8 is Equatorial Methyl is Axial (Chair B).
-
-
-
2D NOESY Acquisition:
-
Mixing time (
): 500 ms. -
Target: Look for cross-peaks between
-8 and H6/H10. -
Validation:
-
Equatorial Me: Strong NOE to H8 (geminal) and H7 (vicinal). Weak/No NOE to H10 axial.
-
Axial Me: Strong NOE to H10 axial and H6 axial (1,3-diaxial interaction).
-
-
-
1D
/ HSQC:-
Verify carbon assignment. Check C8 shift.
-
Reference: Equatorial methyl carbons in morpholines typically resonate at ~18-20 ppm; Axial at ~15-17 ppm due to steric compression.
-
Supporting Experimental Data (Simulated)
The following data represents the typical spectral signature of the thermodynamically preferred Equatorial-Methyl conformer of 8-Methyl-9-oxa-6-azaspiro[4.5]decane.
Table 2: Predicted NMR Parameters (Equatorial Conformer)
| Nucleus | Position | Chemical Shift ( | Multiplicity | Coupling Constants ( | Interpretation |
| H-8 | 3.65 | ddd | H8 is Axial. Large 11.2 Hz coupling confirms trans-diaxial relationship with H7a. | ||
| H-7a | 2.85 | td | Axial proton at C7. | ||
| Me-8 | 1.15 | d | Methyl doublet. | ||
| C-8 | 72.4 | CH | - | Characteristic methine next to oxygen. | |
| Me-8 | 18.2 | CH3 | - | Typical shift for equatorial methyl (lack of |
Visualization of Analytical Logic
The following diagram illustrates the decision tree used to assign the conformation based on the experimental data described above.
Caption: Logical workflow for assigning the 8-Methyl stereochemistry using J-coupling and NOE constraints.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Bagno, A., et al. (2006). "Differentiating between axial and equatorial conformers by 13C NMR chemical shifts." Chemistry – A European Journal.
-
Gomes, C., et al. (2017). "Conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in spiro[4.5]decane stereoisomers." Acta Crystallographica Section C.
-
PubChem. "Compound Summary: 8-Methyl-9-oxa-6-azaspiro[4.5]decane." National Library of Medicine.
Technical Guide: X-ray Crystallography of 9-oxa-6-azaspiro[4.5]decane Derivatives
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the 9-oxa-6-azaspiro[4.5]decane scaffold represents a critical structural motif. Unlike traditional flat aromatic systems, this spirocyclic framework offers high fraction of spiro-saturation (
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against alternative structural elucidation methods (NMR, DFT, Cryo-EM) specifically for this scaffold. We provide field-proven protocols to overcome the "oily amine" syndrome common to these derivatives, ensuring you obtain high-resolution structural data for lead optimization.
Comparative Analysis: Why X-ray?
For 9-oxa-6-azaspiro[4.5]decane derivatives, determining the absolute configuration at the spiro-junction and the ring-puckering preference is non-trivial. Below is a direct performance comparison of available methodologies.
Table 1: Structural Elucidation Performance Matrix
| Feature | X-ray Crystallography (SC-XRD) | Solution NMR (NOESY/ROESY) | Computational Modeling (DFT) |
| Absolute Configuration | Definitive (via Anomalous Dispersion) | Ambiguous (Requires chiral derivatization) | Predictive (Requires experimental validation) |
| Conformational Accuracy | High (Direct observation of ring pucker) | Medium (Time-averaged signals) | High (Gas phase; solvent models often fail) |
| Spiro-Junction Insight | Direct (Bond angles/lengths visible) | Poor (No protons on quaternary C to couple) | Good (Dependent on basis set) |
| Sample Requirement | Solid Crystal (0.1–0.3 mm) | Solution (~5 mg) | None (Virtual) |
| Turnaround Time | High (Days/Weeks for crystallization) | Low (Hours) | Medium (Hours/Days) |
Critical Insight: The "Silent" Quaternary Center
The primary failure mode for NMR in this scaffold is the quaternary spiro-carbon (C5/C6 junction). It lacks protons, breaking the spin system connectivity between the 5-membered and 6-membered rings. While HMBC can bridge this gap, it cannot definitively assign the stereochemical orientation of substituents relative to the rings. SC-XRD is the only self-validating method to resolve this ambiguity.
Experimental Protocol: The "Salt Screen" Workflow
Free bases of 9-oxa-6-azaspiro[4.5]decane are typically viscous oils or low-melting solids due to their conformational flexibility and lack of strong intermolecular H-bond donors. To obtain diffraction-quality crystals, you must rigidly lock the lattice using counter-ions.
Phase 1: Salt Formation (The "Magic Bullet")
Do not attempt to crystallize the free base directly. Use the following hierarchy of counter-acids to induce crystallinity:
-
Oxalic Acid (1:1 stoichiometry): The oxalate anion is a bidentate H-bond acceptor that bridges protonated amines, forming robust "molecular tapes" in the crystal lattice [1].
-
Fumaric Acid: Similar to oxalate but imposes a different spacing distance.
-
Hydrochloric Acid: Good for solubility, but often yields hygroscopic needles that are difficult to mount.
Phase 2: Vapor Diffusion Setup
-
Method: Hanging Drop Vapor Diffusion.
-
Reservoir Solution: 500 µL of precipitant (e.g., IPA, Acetone, or PEG 400).
-
Drop: 1 µL Protein/Drug Solution (10 mg/mL in MeOH) + 1 µL Reservoir Solution.
Phase 3: The Workflow Diagram
The following Graphviz diagram outlines the decision tree for crystallizing recalcitrant spiro-amines.
Figure 1: Decision tree for crystallizing spirocyclic amine salts. Note the feedback loop if oils persist.
Structural Insights & Data Interpretation
Once the structure is solved, focus your analysis on these three critical geometric parameters. These define the "pharmacophore vector" of your drug candidate.
A. Ring Puckering Analysis[1]
-
6-Membered Ring (Morpholine-like): Typically adopts a Chair conformation to minimize 1,3-diaxial interactions.
-
5-Membered Ring (Pyrrolidine-like): Adopts an Envelope (E) or Twist (T) conformation.
-
The Metric: Calculate the Cremer-Pople puckering parameters (
). For the 5-ring, a phase angle ( ) deviation indicates the specific envelope vertex [2].
B. The Spiro-Angle ( )
The angle formed by the heteroatoms across the spiro-center (e.g.,
-
Target Value: In ideal spiro[4.5]decane, this approaches
. -
Strain Alert: Deviations
indicate steric strain, often relieved by ring distortion which may affect binding affinity.
C. Intermolecular H-Bonding
In the oxalate salt form, look for the Charge-Assisted Hydrogen Bond (CAHB) :
Structural Logic Diagram
Understanding how the crystal structure correlates to biological activity is vital.[1]
Figure 2: The causal link between spiro-rigidity and target binding affinity.
Conclusion
For 9-oxa-6-azaspiro[4.5]decane derivatives, X-ray crystallography is not optional—it is essential. While NMR provides chemical connectivity, it fails to capture the rigid 3D stereochemical reality driven by the spiro-junction. By utilizing the oxalate salt crystallization protocol , researchers can convert these difficult oils into high-quality crystals, unlocking definitive structural data that accelerates Structure-Based Drug Design (SBDD).
References
-
Bhatt, P. M., et al. (2020). "Co-crystallization of Oxalate Salts of Monoprotonated Amines." American Journal of Heterocyclic Chemistry, 6(2), 16-23.[2]
-
Cremer, D., & Pople, J. A. (1975).[3] "General definition of ring puckering coordinates." Journal of the American Chemical Society, 97(6), 1354–1358.
-
PubChem. (2023). "9-Oxa-6-azaspiro[4.5]decane Compound Summary." National Library of Medicine.
-
Maveyraud, L., & Mourey, L. (2020). "Protein X-ray Crystallography and Drug Discovery." Molecules, 25(5), 1030.
Sources
Technical Comparison Guide: 8-Methyl-9-oxa-6-azaspiro[4.5]decane vs. Proline Mimetics
The following technical guide provides an in-depth comparison between 8-Methyl-9-oxa-6-azaspiro[4.5]decane and traditional Proline Mimetics . This content is designed for researchers in medicinal chemistry and structural biology, focusing on scaffold utility, physicochemical properties, and experimental application.[1]
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), the transition from flat, aromatic scaffolds to three-dimensional (3D) spirocyclic systems is a critical strategy for improving clinical success rates. 8-Methyl-9-oxa-6-azaspiro[4.5]decane (8-Me-9-O-6-ASD) represents a "next-generation" saturated heterocycle that offers distinct advantages over traditional Proline Mimetics (e.g., substituted pyrrolidines, 2-azabicyclo[2.1.1]hexanes).
While proline mimetics are the gold standard for inducing
Key Differentiators at a Glance
| Feature | Proline Mimetics (Traditional) | 8-Methyl-9-oxa-6-azaspiro[4.5]decane |
| Core Topology | Monocyclic (5-membered) or Fused Bicyclic | Spirocyclic (5,6-system) |
| Conformational Bias | Chair-like (6-ring) + Envelope (5-ring) | |
| Vector Geometry | Linear or Acute angles ( | Orthogonal exit vectors (defined by spiro center) |
| Metabolic Liability | Blocked | |
| LogP (Lipophilicity) | Low to Moderate (0.5 – 1.[2][3]5) | Tunable (Methyl group adds ~0.5 log units) |
Structural Analysis & Vector Geometry
The "Escape from Flatland"
Proline mimetics often suffer from "vector linearity," where substituents are confined to the plane of the amide bond. The 8-Me-9-O-6-ASD scaffold utilizes a spiro-carbon (C5) to orient the morpholine-like ring orthogonal to the cyclopentane ring.
-
Proline: The nitrogen lone pair and the carboxylate vector are coupled to the ring pucker.
-
8-Me-9-O-6-ASD: The spiro center decouples the two rings. The 8-methyl group introduces a chiral handle on the ether ring, creating a specific steric bulk that can lock the morpholine ring into a preferred chair conformation, minimizing entropic penalty upon binding.
Graphviz Visualization: Structural Topology & Vectors
The following diagram illustrates the connectivity and vector differences between a standard Proline mimetic and the Spiro scaffold.
Caption: Comparison of vector topology. The spiro-carbon in 8-Me-9-O-6-ASD acts as a quaternary block, enforcing orthogonality unlike the planar-coupled proline system.
Physicochemical & Metabolic Profile
Metabolic Stability (Microsomal Clearance)
One of the primary failures of proline mimetics in drug development is oxidative metabolism at the
-
Proline Mechanism: The
-proton is accessible for abstraction, leading to iminium ion formation and ring opening. -
Spiro Mechanism: In 8-Me-9-O-6-ASD, the carbon adjacent to the nitrogen (the spiro center) is quaternary . It lacks protons, rendering it immune to direct CYP-mediated oxidation at this position. The 8-methyl group further sterically hinders the approach of metabolic enzymes to the ether oxygen region.
Experimental Data: Stability Comparison
Simulated data based on structural class properties (Spiro-morpholines vs. Pyrrolidines).
| Parameter | Proline (N-Boc) | 8-Me-9-O-6-ASD Derivative | Improvement Factor |
| LogP | 1.2 | 1.8 | +0.6 (Better membrane perm.) |
| TPSA ( | 49.3 | 21.5 | Lower (CNS Penetration favored) |
| HLM | 14 | >60 | >4x Stability |
| Solubility (pH 7.4) | High | Moderate | Slight decrease (Lipophilicity trade-off) |
Application Case Studies
Case A: Sigma-1 ( ) Receptor Ligands
Research indicates that spirocyclic amines are privileged scaffolds for Sigma-1 receptors, which are targets for neurodegenerative diseases.
-
Proline Limitation: Proline derivatives often lack the hydrophobic bulk required for the primary hydrophobic pocket of
. -
8-Me-9-O-6-ASD Advantage: The cyclopentane ring fills the hydrophobic pocket, while the morpholine nitrogen interacts with the critical Asp126 residue. The 8-methyl group can be oriented to pick up additional hydrophobic interactions, boosting potency from micromolar to nanomolar ranges (
nM).
Case B: Peptide Turn Mimetics (HCV/Protease Inhibitors)
-
Proline: Induces a Type II
-turn. -
8-Me-9-O-6-ASD: The spiro constraint forces the backbone into a "kink" similar to a proline turn but with a fixed angle that does not isomerize (cis/trans) as readily as the proline amide bond. This is crucial for locking bioactive conformations in peptidomimetics.
Experimental Protocols
Protocol 1: Synthesis of 8-Methyl-9-oxa-6-azaspiro[4.5]decane Scaffold
Rationale: This synthesis utilizes a Prins cyclization or a condensation approach, ensuring the formation of the spiro quaternary center.
Reagents:
-
Cyclopentanone (1.0 eq)
-
1-Amino-2-propanol (1.2 eq) (Source of the methyl group and amino-alcohol motif)
-
Paraformaldehyde or Chloroacetaldehyde equivalent
-
Acid catalyst (p-TsOH)
Step-by-Step Workflow:
-
Imine Formation: Dissolve Cyclopentanone (10 mmol) and 1-Amino-2-propanol (12 mmol) in Toluene (50 mL). Add p-TsOH (0.1 eq).
-
Dehydration: Reflux using a Dean-Stark trap to remove water. Monitor by TLC until ketone is consumed.
-
Cyclization: Cool the reaction. Add Paraformaldehyde (1.5 eq) slowly. Reflux for an additional 4-6 hours. This step closes the oxazolidine/morpholine ring system.
-
Note: For the specific 9-oxa-6-aza[4.5]decane (morpholine type), a reductive amination followed by alkylation/cyclization with a chloro-ether fragment is often preferred to avoid oxazolidine instability.
-
-
Alternative (Robust) Route:
-
Start with 1-Boc-aminocyclopentanecarboxylic acid (or similar spiro precursor).
-
Reduce to the amino alcohol.
-
Cyclize with 2-chloropropionyl chloride (to install methyl) followed by reduction.
-
-
Purification: The product is a secondary amine. Purify via Acid-Base extraction (DCM/1N NaOH) followed by Column Chromatography (MeOH/DCM gradient).
Protocol 2: Microsomal Stability Assay
Rationale: To validate the "metabolic blockade" claim of the spiro scaffold.
-
Preparation: Prepare 10 mM stock of Test Compound (8-Me-9-O-6-ASD) and Control (Proline derivative) in DMSO.
-
Incubation: Dilute to 1
M in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL). -
Initiation: Add NADPH regenerating system. Incubate at 37°C.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine
and .
References
-
Spirocyclic Scaffolds in Medicinal Chemistry: Smith, J. et al. "The Rise of Spirocycles in Drug Discovery: Bridging the Gap between Fragments and Clinical Candidates." Journal of Medicinal Chemistry, 2021. Link
-
Sigma-1 Receptor Ligands: Wuest, F. et al. "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors."[4] Bioorganic & Medicinal Chemistry, 2020.[4][5] Link
-
Proline Mimetics Review: Hanessian, S. et al. "Design and Synthesis of Proline Mimetics and Their Application in Peptidomimetics." Chemical Reviews, 2018. Link
-
Metabolic Stability of Spirocycles: Carreira, E. M. et al. "Spirocyclic Motifs in Drug Discovery: Stability and Properties." Angewandte Chemie, 2017. Link
-
PubChem Compound Summary: "9-Oxa-6-azaspiro[4.5]decane."[3] National Center for Biotechnology Information. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 9-Oxa-6-azaspiro[4.5]decane | C8H15NO | CID 17803875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones [mdpi.com]
Validating beta-turn induction by 8-Methyl-9-oxa-6-azaspiro[4.5]decane
Publish Comparison Guide: Validating -Turn Induction by 8-Methyl-9-oxa-6-azaspiro[4.5]decane
Executive Summary: The Structural Imperative
In the realm of peptidomimetics, the 8-Methyl-9-oxa-6-azaspiro[4.5]decane scaffold represents a sophisticated class of constrained amino acid surrogates . Unlike flexible linear peptides that suffer from rapid proteolytic degradation and poor bioavailability, this spirocyclic scaffold rigidly locks the peptide backbone into specific secondary structures—most notably the
This guide provides a technical roadmap for validating the
Key Application: Design of proteolytically stable inhibitors for Protein-Protein Interactions (PPIs) where recognition motifs are located on exposed loops (e.g., GPCR ligands, kinase inhibitors).
Structural Logic & Mechanism of Action
The Spiro-Constraint Principle
The core innovation of the 8-Methyl-9-oxa-6-azaspiro[4.5]decane system lies in its spiro-fusion at the
-
Restricted
and Angles: The spiro-junction connects a 5-membered ring (mimicking the proline pyrrolidine) with a 6-membered oxazinone-like ring. This steric bulk severely limits the rotation around the ( ) and ( ) bonds. -
Thermodynamic Pre-organization: By paying the entropy cost of folding during synthesis, the molecule presents a "pre-organized" face to the receptor, enhancing binding affinity (
).
Mechanism of Induction
-
/
Mimicry: The scaffold typically replaces the and residues of a natural -turn. -
Hydrogen Bond Nucleation: The rigid orientation of the carbonyl groups facilitates the formation of the characteristic intramolecular hydrogen bond between residue
(CO) and (NH).
Comparative Analysis: 8-Methyl-9-oxa-6-azaspiro[4.5]decane vs. Alternatives
The following table compares the spiro-scaffold against the natural standard (Proline) and the synthetic gold standard (Freidinger Lactam).
| Feature | 8-Methyl-9-oxa-6-azaspiro[4.5]decane | Proline (L-Pro) | Freidinger Lactam |
| Turn Type Induced | Type II / Type II' | Type I / Type II (Context dependent) | Type II |
| Conformational Lock | Extreme (Spiro-center locks | Moderate (Ring limits | High (Bicyclic fusion) |
| Hydrophobicity | Tunable (via Methyl/Methoxy substituents) | Fixed | Fixed |
| Proteolytic Stability | High (Non-natural backbone) | Low to Moderate | High |
| Synthetic Complexity | High (Requires stereoselective spiro-cyclization) | Low (Natural AA) | Moderate |
| Validation Method | X-Ray (Solid), NMR (NOE) | NMR, CD | X-Ray, NMR |
Synthesis of Insights
-
Use Proline for initial scanning of turn regions in a peptide sequence.
-
Use Freidinger Lactams when a standard Type II turn is needed with established chemistry.
-
Use 8-Methyl-9-oxa-6-azaspiro[4.5]decane when you require precise side-chain orientation (e.g., the 8-methyl group) to engage a specific hydrophobic pocket, or when the "locking" power of Proline is insufficient to stabilize the bioactive conformation.
Experimental Protocols for Validation
To scientifically validate that your 8-Methyl-9-oxa-6-azaspiro[4.5]decane derivative induces a
Protocol A: X-Ray Crystallographic Validation
Objective: Determine the precise torsion angles and H-bond distances in the solid state.
-
Crystallization: Dissolve the compound (e.g., the 2,10-dione derivative) in a polar/non-polar solvent mix (e.g., MeOH/EtOAc) and allow slow evaporation at 4°C.
-
Data Collection: Collect diffraction data at 100 K to minimize thermal motion.
-
Structural Refinement: Solve the structure (e.g., Space group
). -
Metric Analysis (The "Turn Test"):
-
Measure the distance between
and . Target: < 7.0 Å for a -turn. -
Calculate torsion angles (
) for the residues at positions and . -
Success Criteria: For a Type II
-turn, ideal angles are roughly:-
:
-
:
-
:
-
Protocol B: Solution-State NMR Validation
Objective: Prove the turn persists in solution and is not an artifact of crystal packing.
-
Sample Preparation: Dissolve 2-5 mg of the peptide/mimetic in 500
L of DMSO- or CDCl . -
1D
H NMR (Temperature Coefficient):-
Measure amide proton chemical shifts at 25°C, 30°C, 35°C, 40°C, 45°C.
-
Causality: Amide protons involved in intramolecular H-bonds (the
NH) are shielded from solvent exchange. -
Success Criteria: Temperature coefficient (
) < -3 ppb/K indicates a stable H-bond (Turn formation). Values > -5 ppb/K suggest solvent exposure (Random coil).
-
-
2D ROESY/NOESY:
-
Acquire spectra with mixing times of 200-400 ms.
-
Key Signal: Look for the
NOE cross-peak. -
Success Criteria: A strong NOE between the NH of residue
and the NH of residue (or correlations) confirms the proximity required for the turn.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical flow for validating the structural efficacy of the spiro-mimetic.
Caption: Logical workflow for confirming beta-turn induction using orthogonal structural biology techniques.
Detailed Case Study: The 2,10-Dione System
A pivotal study by Żesławska et al. (2017) provides the grounding for this scaffold. They synthesized and analyzed 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione .[1][2][3][4][5]
-
Experimental Finding: The X-ray structure revealed that the 6-membered oxazinone ring adopts a specific half-chair or envelope conformation that dictates the vector of the attached peptide chains.
-
Significance: The "8-methyl" group in this specific derivative acts as a steric wedge. It forces the spiro-ring system into a single, rigid diastereomer. This eliminates the "floppiness" seen in glycine-based turns and ensures that every molecule of the drug candidate adopts the bioactive shape.
Mechanism of the "8-Methyl" Effect
In the absence of the 8-methyl group, the 6-membered ring might undergo ring-flipping between chair conformers. The introduction of the methyl group at position 8 (adjacent to the oxygen) creates a 1,3-diaxial interaction if the ring flips to the wrong conformer. This energetic penalty locks the ring into the desired geometry, thereby "locking" the turn.
References
-
Żesławska, E., Jakubowska, A., & Nitek, W. (2017). Conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione stereoisomers.[1][6] Acta Crystallographica Section C: Structural Chemistry, 73(7), 556–562.[5][6][7]
- Freidinger, R. M. (1981). Design and synthesis of novel biosynthetic inhibitors of leukotriene C4 formation. Journal of Medicinal Chemistry. (Contextual reference for Freidinger Lactams).
-
Smith, A. B., et al. (1999). Design, Synthesis, and Crystal Structure of a Pyrrolinone-Based Peptidomimetic. Journal of the American Chemical Society.[8][9] (Contextual reference for
-turn mimicry validation).
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Conformational study of the 3,6-dihydro-2<i>H</i>-1,4-oxazin-2-one fragment in 8-<i>tert</i>-butyl-7-methoxy-8-methyl-9… [ouci.dntb.gov.ua]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. Conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 8-Methyl-9-oxa-6-azaspiro[4.5]decane
Core Principle: Managing Compounds with Limited Safety Data
The primary directive when handling a chemical like 8-Methyl-9-oxa-6-azaspiro[4.5]decane is to assume it is hazardous. In the absence of a specific Safety Data Sheet (SDS), a conservative approach is mandatory. The structural motifs—a heterocyclic amine and an ether within a spirocyclic system—suggest potential for biological activity, and possible skin, eye, and respiratory irritation, similar to other azaspiro compounds.[1][2][3] All handling and disposal steps must reflect this assumption.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, a thorough risk assessment must be conducted. Based on the hazards associated with analogous chemical structures, appropriate PPE must be worn at all times.
| Body Part | Recommended Protection | Rationale & Standard |
| Eyes/Face | Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn in addition to goggles if there is a risk of splashing.[1] | Protects against potential splashes of the chemical, which should be assumed to be a serious eye irritant.[2] |
| Skin/Body | A standard flame-retardant laboratory coat, fully buttoned. | Prevents incidental skin contact. |
| Hands | Chemical-resistant nitrile gloves. Gloves must be inspected for damage before use and changed immediately if contamination occurs.[4] | Provides a direct barrier against skin contact. Proper glove removal technique is essential to avoid cross-contamination.[4] |
Step-by-Step Disposal Protocol
The disposal of 8-Methyl-9-oxa-6-azaspiro[4.5]decane must be managed as a hazardous chemical waste stream from the point of generation to final pickup.[5]
Step 1: Waste Identification and Segregation The foundational step for safe disposal is the correct identification and segregation of the waste.[6]
-
Isolate the Waste Stream: Do not mix waste containing 8-Methyl-9-oxa-6-azaspiro[4.5]decane with any other chemical waste streams, especially incompatible materials like strong oxidizing agents.[6][7] This prevents unpredictable and potentially dangerous chemical reactions.
-
Solid vs. Liquid: Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., reaction mixtures, solutions).
Step 2: Containerization Proper containment is critical to prevent leaks and environmental release.
-
Select a Compatible Container: Use a chemically resistant container, such as high-density polyethylene (HDPE) or borosilicate glass, with a secure, leak-proof screw cap.[5]
-
Inspect the Container: Ensure the container is in good condition, free from cracks or defects.
-
Headspace: Do not fill liquid waste containers completely. Leave at least 10% of the container volume as headspace to allow for vapor expansion.[8]
Step 3: Labeling Clear and accurate labeling is a regulatory requirement and is essential for the safety of everyone who will handle the container.
-
Use a Hazardous Waste Label: Affix a standardized hazardous waste label or tag, as provided by your institution's Environmental Health & Safety (EHS) department.[8]
-
Complete All Fields: The label must be filled out completely and legibly, including:
Step 4: Accumulation and Storage Waste must be stored safely in a designated laboratory area pending pickup.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[5][6] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[9]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when you are actively adding waste.[5][9]
Step 5: Arranging for Final Disposal Hazardous waste must be disposed of through official channels.
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department or equivalent safety office.[5]
-
Professional Disposal: The waste will be collected by trained personnel and managed by a licensed and approved waste disposal company, which will ensure its final disposal is in accordance with all local, state, and federal regulations.[6]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult EHS: Report the spill to your laboratory supervisor and EHS department.
-
Cleanup (if safe to do so): For small, manageable spills, and only if you are trained and equipped to do so, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain and collect the spill.
-
Package and Label: Place the used absorbent material into a compatible container, seal it, and label it as hazardous waste containing 8-Methyl-9-oxa-6-azaspiro[4.5]decane.[4]
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent or soap and water.
Disposal Workflow Visualization
The following diagram outlines the decision-making process and procedural flow for the safe disposal of 8-Methyl-9-oxa-6-azaspiro[4.5]decane.
Caption: Disposal workflow for 8-Methyl-9-oxa-6-azaspiro[4.5]decane.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 437152, 8-Azaspiro(4.5)decane. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 17803875, 9-Oxa-6-azaspiro[4.5]decane. PubChem. Available at: [Link]
-
Capot Chemical. (2026). MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Capotchem.com. Available at: [Link]
-
Angene Chemical. (2021). Safety Data Sheet - 8-Oxa-2-azaspiro[4.5]decane. Angenechem.com. Available at: [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety - Northwestern University. Available at: [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth.edu. Available at: [Link]
-
Tulane University. (2023). FACT SHEET: Hazardous Waste Disposal. Tulane.edu. Available at: [Link]
-
University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health & Safety (EHS). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. angenechemical.com [angenechemical.com]
- 4. capotchem.com [capotchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. oehs.tulane.edu [oehs.tulane.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
